N-benzyl-9-(alpha-D-glucosyl)adenine
Description
Properties
Molecular Formula |
C18H21N5O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[6-(benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H21N5O5/c24-7-11-13(25)14(26)15(27)18(28-11)23-9-22-12-16(20-8-21-17(12)23)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,19,20,21)/t11-,13-,14+,15-,18+/m1/s1 |
InChI Key |
KRUUBWXADMDQSI-YYZLIPTLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Plant Biotechnology and Agriculture
Cytokinin Activity
N-benzyl-9-(alpha-D-glucosyl)adenine exhibits significant cytokinin activity, promoting cell division and differentiation in plants. It has been shown to enhance shoot proliferation and root development in tissue culture systems. The incorporation of sugar moieties, such as glucosides, can influence the bioactivity of cytokinins. For instance, while this compound can activate ethylene production and inhibit root elongation due to its glucosylation at the N9 position, appropriate modifications can mitigate these negative effects .
Stress Mitigation
Research indicates that this compound can be utilized in hormone priming to alleviate abiotic stress conditions like drought and salinity. Its application has been linked to improved seed germination and seedling establishment under stress conditions, showcasing its potential as a plant growth promoter .
Medicinal Chemistry
Antioxidant Properties
this compound has been studied for its antioxidant properties. Similar compounds have demonstrated the ability to protect against oxidative stress in mammalian cells, suggesting potential applications in pharmacology for protecting cellular integrity against damage induced by reactive oxygen species . The structural modifications of cytokinins can enhance their stability and biological activity, making them promising candidates for drug development.
Antisenescence Activity
The compound has also been patented for its antisenescence properties, particularly in agricultural applications where it can delay leaf senescence in crops. This quality is beneficial for prolonging the shelf life of produce and improving yield by maintaining photosynthetic activity longer than conventional treatments .
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of this compound can be achieved through various glycosylation methods that allow for the selective introduction of sugar moieties onto the adenine structure. Efficient glycosylation protocols have been developed that yield high purity products suitable for biological testing .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Brzobohatý et al., 1993 | Hormonal Effects | Demonstrated that N9-glucosylation can lead to reduced cytokinin activity but can be mitigated through structural modifications. |
| Doležal et al., 2007 | Antisenescence | Found that certain derivatives exhibit significant antisenescence activity compared to traditional cytokinins like benzylaminopurine. |
| Podlešáková et al., 2012 | Ethylene Production | Showed that glucosides derived from this compound could activate ethylene signaling pathways, impacting root growth negatively. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity of cytokinin derivatives is highly dependent on substituent groups. Below is a comparative analysis of N-benzyl-9-(alpha-D-glucosyl)adenine and its structural analogs:
Synergy with Auxins
- Both BPA and this compound likely synergize with auxins (e.g., IAA) to balance shoot growth and metabolite production, a hallmark of cytokinin-auxin interactions .
Q & A
Q. What is the functional role of N-benzyl-9-(α-D-glucosyl)adenine in plant tissue culture systems?
N-Benzyl-9-(α-D-glucosyl)adenine is a cytokinin analog that promotes axillary bud proliferation and delays senescence in plant tissues. Its glucosyl moiety may enhance solubility and stability compared to non-glycosylated analogs like 6-benzylaminopurine (BA). In experimental protocols, it is used to optimize shoot induction and elongation, particularly in recalcitrant species. For example, similar cytokinins (e.g., N-benzyl-9-[2-tetrahydropyranyl]adenine, BPA) have been shown to induce 7.42 buds per explant in Pinus roxburghii at 10 μM concentrations, with elongation rates dependent on cytokinin concentration gradients .
Q. How is N-benzyl-9-(α-D-glucosyl)adenine synthesized and characterized for research use?
The compound is synthesized by glycosylating the purine ring of benzyladenine with α-D-glucose, typically via enzymatic or chemical coupling. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry for molecular weight validation. Stability studies under varying pH and temperature conditions are critical to ensure bioactivity in plant culture media .
Q. What methodological considerations are essential for incorporating N-benzyl-9-(α-D-glucosyl)adenine into tissue culture media?
Key steps include:
- Dose optimization : Conduct dose-response experiments (e.g., 1–20 μM) to determine the concentration yielding maximal bud induction without hyperhydricity.
- Combination with auxins : Pair with auxins like naphthaleneacetic acid (NAA) at 0.1–5.0 μM to balance shoot-root ratios.
- Media preparation : Use Murashige and Skoog (MS) basal medium with 3% sucrose, adjusted to pH 5.8, and sterilized via autoclaving. Activated charcoal (0.5%) may reduce oxidative byproducts .
Advanced Research Questions
Q. How does the α-D-glucosyl moiety influence the pharmacokinetics of N-benzyladenine derivatives in planta?
The glucosyl group enhances membrane permeability and reduces enzymatic degradation compared to non-glycosylated cytokinins. This modification prolongs bioavailability, as glycosidic bonds resist hydrolysis by plant β-glucosidases. However, compartment-specific redox dynamics (e.g., chloroplast glutathione redox potential) may alter its activation in stressed tissues, requiring biosensors like Grx1-roGFP2 to monitor spatiotemporal activity .
Q. What experimental designs resolve contradictions in reported efficacy of N-benzyl-9-(α-D-glucosyl)adenine across plant species?
Contradictions arise from species-specific cytokinin receptor (e.g., AHK3) affinities and tissue-dependent transport. To address this:
- Comparative assays : Test the compound alongside BA and kinetin in parallel experiments.
- Receptor-binding studies : Use Arabidopsis histidine kinase mutants to isolate uptake vs. signaling effects.
- Transcriptomic profiling : Compare gene expression (e.g., ARR genes) to quantify downstream responses .
Q. How can researchers model the interaction between N-benzyl-9-(α-D-glucosyl)adenine and reactive oxygen species (ROS) during stress acclimation?
ROS scavenging assays (e.g., H₂O₂ quantification with roGFP2-Orp1 biosensors) can elucidate whether the compound modulates redox buffering via glutathione pools. For instance, methyl viologen-induced oxidative stress in chloroplasts triggers compartment-specific glutathione oxidation, which may synergize with cytokinin signaling to enhance stress tolerance .
Q. What advanced techniques validate the metabolic fate of N-benzyl-9-(α-D-glucosyl)adenine in plant systems?
- Isotopic tracing : Use ¹⁴C-labeled glucose to track glucosyl cleavage and incorporation into primary metabolites.
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Identify degradation products (e.g., benzyladenine, glucose conjugates) in tissue extracts.
- Enzyme inhibition assays : Apply glycosidase inhibitors (e.g., castanospermine) to assess enzymatic hydrolysis rates .
Methodological Best Practices
- Data analysis : Use ANOVA with Tukey’s post hoc test to compare treatment means in dose-response studies.
- Error mitigation : Include controls with non-glycosylated cytokinins to isolate glucosyl-specific effects.
- Reporting standards : Follow the International Pharmacopoeia guidelines for chemical assay validation, including purity thresholds and stability criteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
